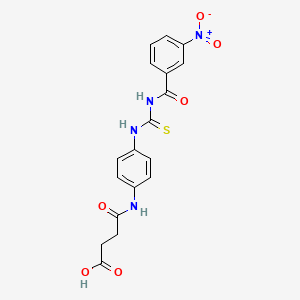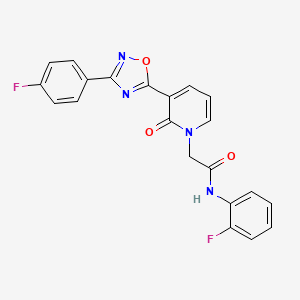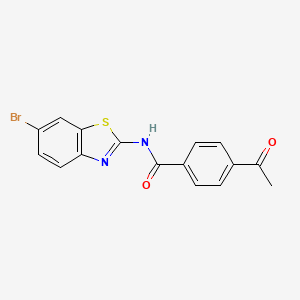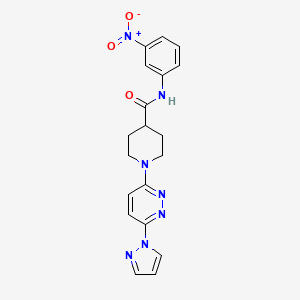![molecular formula C19H24N4OS B2380413 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2320958-45-8](/img/structure/B2380413.png)
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone: is a complex organic compound featuring a triazole ring, an azabicyclooctane structure, and a thiophene-cyclopentyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the azabicyclooctane core, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the attachment of the thiophene-cyclopentyl moiety under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring and thiophene moiety can be oxidized under specific conditions.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the triazole and thiophene rings.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Substituted triazole derivatives.
科学研究应用
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine: Potential medicinal applications include its use as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific electronic or mechanical properties.
作用机制
The mechanism of action of ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the azabicyclooctane structure may interact with biological receptors. The thiophene-cyclopentyl moiety can enhance the compound’s binding affinity and specificity.
相似化合物的比较
- ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(furan-2-yl)cyclopentyl)methanone
- ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(pyridin-2-yl)cyclopentyl)methanone
Uniqueness: The unique combination of the triazole ring, azabicyclooctane structure, and thiophene-cyclopentyl moiety in ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone provides distinct chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c24-18(19(7-1-2-8-19)17-4-3-9-25-17)23-14-5-6-15(23)11-16(10-14)22-13-20-12-21-22/h3-4,9,12-16H,1-2,5-8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSZMDMWWGQYHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3C4CCC3CC(C4)N5C=NC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)benzenecarboxamide](/img/structure/B2380331.png)

![4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2380334.png)
![7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2380335.png)
![2-[3-(4-methoxybenzenesulfonyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2380338.png)

![1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B2380340.png)
![1-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B2380345.png)
![1-methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2380346.png)


![3-(benzenesulfonyl)-6-chloro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine](/img/structure/B2380350.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2380351.png)

